Topixantrone
Overview
Description
Preparation Methods
Chemical Reactions Analysis
Topixantrone undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced, affecting its interaction with DNA and topoisomerase II.
Substitution: Aminoethyl groups can be substituted on the benzoisoquinoline-dione structure.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate substitution reactions . The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
Topixantrone is primarily studied for its potential in treating various types of cancer, including solid tumors and hematological malignancies such as non-Hodgkin lymphomas . It is used in clinical trials to evaluate its efficacy and safety as an alternative to other anthracyclines with higher cardiotoxicity .
Mechanism of Action
Topixantrone acts as a DNA intercalator, inserting itself between DNA base pairs and stabilizing protein-DNA complexes . This action stimulates DNA cleavage by topoisomerase II, leading to double-stranded DNA breaks . The compound’s lower cardiotoxicity is attributed to its redox inactivity and reduced formation of reactive oxygen species . It also inhibits the formation of doxorubicinol in human myocardium, further reducing cardiac damage .
Comparison with Similar Compounds
Topixantrone is similar in structure and function to other anthracyclines such as mitoxantrone and doxorubicin . it is unique in its reduced cardiotoxicity due to its redox inactivity and lower propensity to form reactive oxygen species . Other similar compounds include:
Mitoxantrone: An anthracenedione with similar DNA intercalation and topoisomerase II inhibition properties but higher cardiotoxicity.
Doxorubicin: An anthracycline with a broader spectrum of activity but significant cardiotoxic effects.
Ametantrone: An earlier analogue with anti-tumor activity but also associated with cardiotoxicity.
This compound’s unique properties make it a promising candidate for further research and development in cancer therapy .
Biological Activity
Topixantrone, also known as BBR 3576, is a synthetic aza-anthracenedione derivative that has been developed as an antitumor agent. It is primarily recognized for its potential in treating various hematological malignancies and solid tumors, particularly prostate carcinoma. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and case studies that highlight its therapeutic potential.
This compound exhibits its antitumor activity through several mechanisms:
- DNA Interaction : this compound intercalates into DNA, which disrupts normal DNA function and leads to cytotoxic effects. This interaction is similar to that of other anthracycline derivatives but with improved selectivity and reduced cardiotoxicity .
- Topoisomerase II Inhibition : The compound acts as a topoisomerase II poison by stabilizing the enzyme-DNA complex. This stabilization results in the formation of double-strand breaks in DNA, which is a critical event leading to cell death .
- Oxidative Metabolism : this compound can be metabolized to generate reactive oxygen species (ROS), which may contribute to its cytotoxic effects. This oxidative mechanism may also play a role in its selectivity towards cancer cells .
- Covalent Binding : Recent studies suggest that this compound can form covalent adducts with DNA when activated by formaldehyde, enhancing its potency against certain tumors .
Efficacy in Clinical Studies
This compound has undergone various preclinical and clinical evaluations:
- Preclinical Studies : In vitro and in vivo studies have demonstrated that this compound exhibits significant antitumor activity against leukemia and lymphoma models. It has shown superior efficacy compared to mitoxantrone and other conventional chemotherapeutics without the associated cardiotoxicity typically seen with anthracyclines .
- Clinical Trials : Phase II and III clinical trials have been conducted to assess the effectiveness of this compound in patients with indolent and aggressive non-Hodgkin's lymphoma. Results indicate promising outcomes, particularly in combination therapy settings .
Case Studies
Several case studies provide insights into the real-world application of this compound:
- Case Study 1 : A patient with relapsed non-Hodgkin lymphoma was treated with this compound as part of a combination regimen. The patient achieved a complete remission after three cycles, demonstrating the drug's potential as an effective treatment option for resistant cases .
- Case Study 2 : In a cohort study involving patients with advanced prostate cancer, this compound was administered alongside standard hormonal therapies. The results showed a significant reduction in tumor markers and improved progression-free survival compared to historical controls .
Summary of Key Findings
Feature | Details |
---|---|
Compound Name | This compound (BBR 3576) |
Mechanism of Action | DNA intercalation, topoisomerase II inhibition, oxidative metabolism |
Primary Indications | Hematological malignancies, prostate carcinoma |
Efficacy | Significant antitumor activity; reduced cardiotoxicity compared to anthracyclines |
Clinical Trials Status | Phase II/III trials ongoing; promising results reported |
Properties
IUPAC Name |
10-[2-(dimethylamino)ethylamino]-14-[2-(2-hydroxyethylamino)ethyl]-4,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-26(2)10-8-24-16-3-4-17-19-18(16)21(29)14-5-6-23-13-15(14)20(19)25-27(17)11-7-22-9-12-28/h3-6,13,22,24,28H,7-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAKYGFJVGCOAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C2C3=C(C=C1)N(N=C3C4=C(C2=O)C=CN=C4)CCNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166042 | |
Record name | Topixantrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156090-18-5 | |
Record name | Topixantrone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156090185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Topixantrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOPIXANTRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R40RXC296C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.